20α-二氢皮质醇

描述

20alpha-Dihydrocortisol is a metabolite of cortisol, a steroid hormone involved in various physiological processes. It is formed through the action of the enzyme 20alpha-hydroxysteroid dehydrogenase (20alpha-HSD), which catalyzes the reduction of progesterone and other corticosteroids. This enzyme is highly expressed in mouse ovaries and adrenals and has been studied for its role in parturition and adrenal gland function .

Synthesis Analysis

The synthesis of 20alpha-dihydrocortisol and related compounds involves enzymatic reactions. For instance, 20alpha-HSD is responsible for the catabolism of progesterone and 11-deoxycorticosterone, as demonstrated in studies involving mice. The enzyme's expression is restricted to the adrenal X-zone, which is a transient zone with an unknown function. The enzyme's activity is influenced by factors such as age, sex, and physiological states like pregnancy .

Molecular Structure Analysis

The molecular structure of compounds related to 20alpha-dihydrocortisol has been elucidated using various spectroscopic techniques. For example, a compound with a similar hydroxylation pattern, 9alpha,20-dihydroxyecdysone, was isolated from Silene italica ssp. nemoralis, and its structure was determined to have a cis-fused A/B ring junction .

Chemical Reactions Analysis

The chemical reactions involving 20alpha-dihydrocortisol and its precursors include the reduction of progesterone to 20alpha-dihydroprogesterone by 20alpha-HSD. This reaction is significant in T lymphocytes, where the enzyme is associated with the reduction of progesterone, potentially protecting embryonic thymocytes from high concentrations of the hormone .

Physical and Chemical Properties Analysis

The physical and chemical properties of 20alpha-dihydrocortisol derivatives can be inferred from studies on similar compounds. For instance, the synthesis of various sulfates and double-conjugates of tetrahydrocorticosteroids has been described, highlighting the importance of selective protection and catalytic hydrogenation in the synthesis of these derivatives . Additionally, the metabolism of progesterone in AKR1C1-overexpressed cells was inhibited by salicylic acid-based inhibitors, indicating the significance of the enzyme's active site in the metabolism of corticosteroids .

Relevant Case Studies

Case studies involving 20alpha-dihydrocortisol include the measurement of its concentrations in maternal and fetal plasma near parturition in sheep. The levels of a related compound, 17alpha,20alpha-dihydroxypregn-4-en-3-one, increased significantly at the time of labor, suggesting a role in the parturition process . Another study on human placenta showed the formation of 5alpha-dihydroprogesterone from 5alpha-pregnan-3beta/alpha-ol-20-ones, indicating the placenta's role in the metabolism of progesterone and its derivatives .

科学研究应用

1. 胎盘代谢中的作用

20α-二氢皮质醇已被确认为皮质醇在胎盘代谢中的重要代谢产物。在对孤立的人类胎盘小叶进行的研究中发现,皮质醇主要代谢为皮质酮,同时产生大量的20α-二氢皮质醇和其他代谢产物。这项研究突显了胎盘中皮质醇的复杂代谢途径(Dodds et al., 1997)。

2. 参与肾上腺功能

20α-二氢皮质醇也参与了肾上腺功能。一项对小鼠的研究显示,20α-羟基类固醇脱氢酶(20α-HSD),一种分解孕酮和11-脱氧皮质酮的酶,局限于肾上腺腺体的特定区域。该酶的活性与该区域的存在密切相关,表明其在肾上腺生理学中的重要性(Hershkovitz et al., 2007)。

3. 可能与高血压有关

在一名患有高血压综合征的患者中观察到20α-二氢皮质醇异常增加,暗示代谢异常与患者病情可能存在病因关系。这表明20α-二氢皮质醇代谢变化可能对某些高血压疾病有重要影响(Ulick et al., 1977)。

4. 与羊产程相关联

在羊产程附近的母体和胎儿血浆中观察到17α,20α-二羟孕-4-烯-3-酮的升高水平,这暗示其在分娩开始中的作用,突显了这类代谢产物在生殖生理学中的重要性(Flint et al., 1975)。

5. 免疫功能中的作用

20α-二氢皮质醇与免疫功能有关,特别是在T淋巴细胞中。研究发现T淋巴细胞中存在20α-HSD活性,表明这种酶及其产物,如20α-二氢皮质醇,可能在免疫反应中发挥作用(Weinstein, 1977)。

6. 与原发性高血压的关系

一项研究发现,与正常血压受试者相比,原发性高血压患者的皮质醇代谢,包括20α-和20β-二氢皮质醇存在差异。这表明20α-二氢皮质醇代谢异常与原发性高血压之间可能存在潜在联系(Kornel et al., 1975)。

7. 胎儿的保护作用

通过20α-HSD的作用,20α-二氢皮质醇被认为可以保护胎儿免受孕酮的细胞毒作用。这在怀孕期间的胎盘和子宫中尤为明显,标志着其在胎儿发育中的重要性(Jayasekara et al., 2005)。

未来方向

The LC-MSn methodology developed for the determination of free cortisol and its metabolites, including 20alpha-Dihydrocortisol, has been demonstrated as efficient for anti-doping control regarding the potential abuse of corticosteroids . This method could also be suitable for the follow-up of prednisolone, considering its pseudo-endogenous origin and correlation with cortisol metabolism .

属性

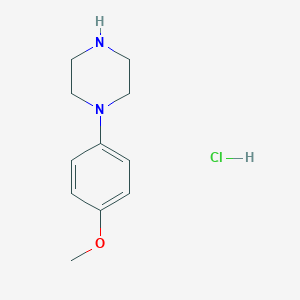

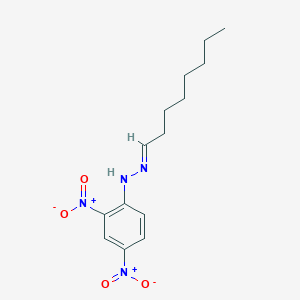

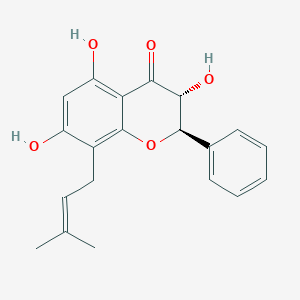

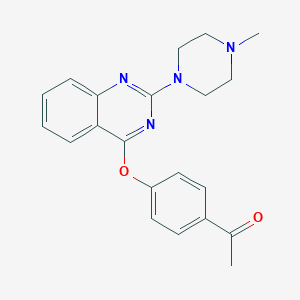

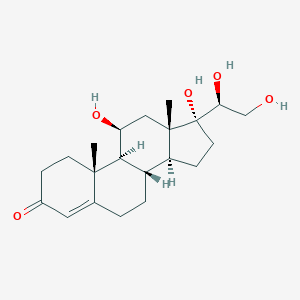

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-18,22,24-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWCEQOCFFQUKS-FJWDNACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

20alpha-Dihydrocortisol | |

CAS RN |

1719-79-5 | |

| Record name | MLS002694142 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。